molecular formula C6H8N4O3 B12938952 Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- CAS No. 64868-74-2

Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-

Cat. No.: B12938952
CAS No.: 64868-74-2
M. Wt: 184.15 g/mol
InChI Key: YBCHAELNNLZQBG-UHFFFAOYSA-N
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Description

Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- is an organic compound with the molecular formula C6H6N4O3. This compound is characterized by the presence of a butanoic acid backbone with an oxo group at the fourth position and a 4H-1,2,4-triazol-4-ylamino substituent. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields for a wide range of substrates . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of microwave-assisted synthesis is advantageous due to its efficiency and ability to produce high yields. The reaction conditions are optimized to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The triazolylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted triazolylamino compounds.

Scientific Research Applications

Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- involves its interaction with specific molecular targets. The triazolylamino group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- is unique due to its specific triazolylamino substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

64868-74-2

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

4-oxo-4-(1,2,4-triazol-4-ylamino)butanoic acid

InChI

InChI=1S/C6H8N4O3/c11-5(1-2-6(12)13)9-10-3-7-8-4-10/h3-4H,1-2H2,(H,9,11)(H,12,13)

InChI Key

YBCHAELNNLZQBG-UHFFFAOYSA-N

Canonical SMILES

C1=NN=CN1NC(=O)CCC(=O)O

Origin of Product

United States

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